molecular formula C19H16N2O B5523463 3-methyl-N'-(2-naphthylmethylene)benzohydrazide

3-methyl-N'-(2-naphthylmethylene)benzohydrazide

Cat. No.: B5523463
M. Wt: 288.3 g/mol
InChI Key: BBKWZICITQMOMU-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N’-(2-naphthylmethylene)benzohydrazide is an organic compound with the molecular formula C19H16N2O. It is known for its unique structure, which includes a benzohydrazide moiety linked to a naphthylmethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-(2-naphthylmethylene)benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-methyl-N’-(2-naphthylmethylene)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-(2-naphthylmethylene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N’-(2-naphthylmethylene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N’-(2-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-3-methylbenzohydrazide
  • N’-naphthylmethylene-3-methylbenzohydrazide
  • N’-phenylmethylene-3-methylbenzohydrazide

Uniqueness

3-methyl-N’-(2-naphthylmethylene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthylmethylene group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-14-5-4-8-18(11-14)19(22)21-20-13-15-9-10-16-6-2-3-7-17(16)12-15/h2-13H,1H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKWZICITQMOMU-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.